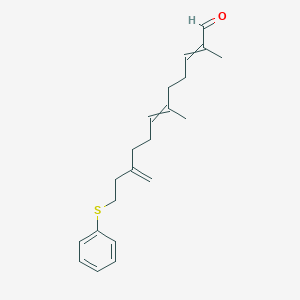
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is an organic compound characterized by its complex structure, which includes multiple functional groups such as aldehyde, sulfanyl, and diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can be achieved through a multi-step process involving the following key steps:
Formation of the Diene System: The diene system can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the Sulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the diene.
Aldehyde Formation: The final aldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and nucleophilic substitution, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienoic acid
Reduction: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound’s functional groups can be utilized in the development of new materials with desired properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal depends on its interaction with various molecular targets. For example:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Sulfanyl Group: The phenylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
- 2,6-Dimethyl-10-methylene-2,6-dodecadiene
Uniqueness
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
87639-61-0 |
|---|---|
Formule moléculaire |
C21H28OS |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2,6-dimethyl-10-methylidene-12-phenylsulfanyldodeca-2,6-dienal |
InChI |
InChI=1S/C21H28OS/c1-18(10-8-12-20(3)17-22)9-7-11-19(2)15-16-23-21-13-5-4-6-14-21/h4-6,9,12-14,17H,2,7-8,10-11,15-16H2,1,3H3 |
Clé InChI |
VSTUUOWGOBUUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
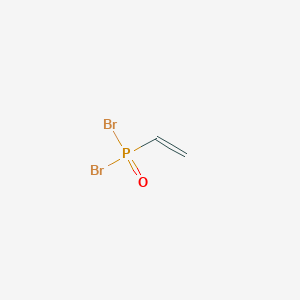
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
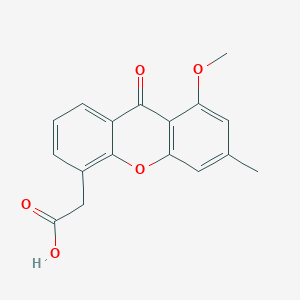
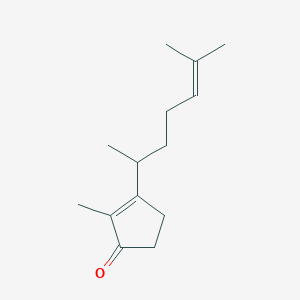
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
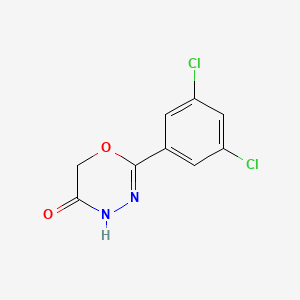
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
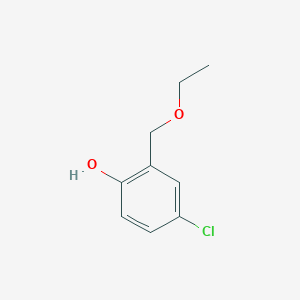
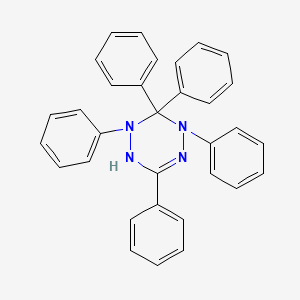
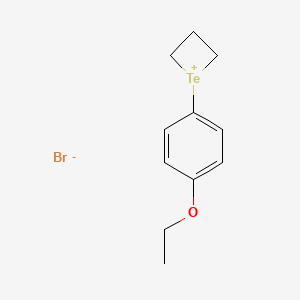
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

